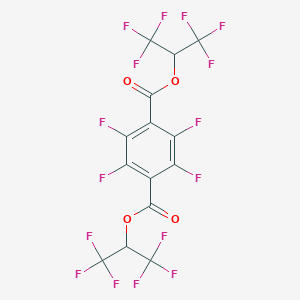

1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate

Description

This compound features a tetrafluorinated benzene core (2,3,5,6-tetrafluoro substitution) with two ester groups at the 1,4-positions. Each ester is derived from 1,1,1,3,3,3-hexafluoropropan-2-ol, resulting in a highly fluorinated structure (CAS: 1220639-14-4; molecular formula: C₁₈H₈F₁₆O₄) . The hexafluoroisopropyl (HFIP) ester groups contribute to exceptional hydrophobicity, thermal stability, and chemical inertness, making it suitable for applications requiring resistance to hydrolysis and harsh environments.

Properties

IUPAC Name |

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H2F16O4/c15-3-1(7(31)33-9(11(19,20)21)12(22,23)24)4(16)6(18)2(5(3)17)8(32)34-10(13(25,26)27)14(28,29)30/h9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNFTNOFWQTYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(=O)OC(C(F)(F)F)C(F)(F)F)F)F)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H2F16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Core

a) 1,4-Bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene Derivatives

- Structure : Thiophene rings replace the HFIP ester groups (e.g., compounds 1 , 2 , 3 in ).

- Properties : Elastic bending flexibility in crystals due to criss-cross molecular packing and slip-stacked lamellar structures .

- Contrast : The HFIP ester derivative lacks such flexibility, as bulky fluorinated groups likely disrupt slip-stacking, favoring rigid van der Waals interactions.

b) 1,4-Bis(trimethylsilyl)tetrafluorobenzene

c) Metal-Organic Frameworks (MOFs) with 2,3,5,6-Tetrafluorobenzene-1,4-dicarboxylate Linkers

- Structure : Dianionic dicarboxylate coordinates metals (e.g., Cd, Zn) to form porous frameworks .

- Properties : High surface area (~1000 m²/g) for gas adsorption (e.g., CO₂, CH₄) .

- Contrast: The HFIP ester cannot act as a linker due to esterification, but its fluorination may enhance stability in non-coordination applications.

Functional Group Modifications

a) Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate

- Structure : Biphenyl core replaces benzene, with HFIP esters at 4,4′-positions .

- Properties : Extended conjugation may enhance electronic properties (e.g., fluorescence, conductivity).

- Contrast : The tetrafluorobenzene core in the target compound offers steric rigidity, while biphenyl introduces rotational freedom.

b) 1,4-Bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene

- Structure : Methoxymethyl (-CH₂OCH₃) substituents .

- Properties : Prone to hydrolysis under acidic conditions; used as a precursor in industrial synthesis.

- Contrast : HFIP esters resist hydrolysis, enabling use in acidic or aqueous environments .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.